molecular formula C10H18O2 B158104 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- CAS No. 1946-00-5

1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-

Cat. No. B158104
CAS RN: 1946-00-5
M. Wt: 170.25 g/mol
InChI Key: WKZWTZTZWGWEGE-UHFFFAOYSA-N
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Description

1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- is a chemical compound with the molecular formula C10H18O2. It is commonly referred to as pulegone, and is a naturally occurring monoterpene. Pulegone has been found in various plants, including pennyroyal, peppermint, and spearmint. It has been widely studied for its potential therapeutic applications due to its unique chemical properties.

Mechanism of Action

Pulegone exerts its effects through various mechanisms. It has been found to inhibit the growth of microorganisms by disrupting the cell membrane and inhibiting cellular respiration. Pulegone has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Pulegone has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can reduce oxidative stress and inflammation. Pulegone has also been found to increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

Pulegone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Pulegone is also relatively stable and can be stored for long periods of time. However, one limitation is that pulegone has a strong odor, which can make it difficult to work with in large quantities. Pulegone is also highly reactive and can react with other chemicals in the lab, which can complicate experiments.

Future Directions

There are several potential future directions for the study of pulegone. One area of interest is its potential as a natural insecticide. Pulegone has been found to be effective against a variety of insect pests, and could be a safer alternative to synthetic insecticides. Another area of interest is its potential as a therapeutic agent for inflammatory conditions. Further research is needed to fully understand the mechanisms of action of pulegone and its potential therapeutic applications.

Scientific Research Applications

Pulegone has been extensively studied for its potential therapeutic applications. It has been found to possess antifungal, antibacterial, and insecticidal properties. Pulegone has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.

properties

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZWTZTZWGWEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C(C1)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862795
Record name 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to very slightly yellow oily liquid; Cool minty aroma
Record name 8-p-Menthene-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name 8-p-Menthene-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.920-0.925
Record name 8-p-Menthene-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-

CAS RN

1946-00-5, 38630-75-0
Record name Limonene-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1946-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
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Record name 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
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Record name 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(1-methylvinyl)cyclohexane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.133
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Record name (1S,2S,4R)-(+)-Limonene-1,2-diol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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